(2E)-3-(2-{2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethoxy}phenyl)acrylic acid
Description
(2E)-3-(2-{2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethoxy}phenyl)acrylic acid is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, phenyl groups, and a prop-2-enoic acid moiety
Properties
IUPAC Name |
(E)-3-[2-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethoxy]phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-15-21(22(29)25(24(15)2)17-9-4-3-5-10-17)23-19(26)14-30-18-11-7-6-8-16(18)12-13-20(27)28/h3-13H,14H2,1-2H3,(H,23,26)(H,27,28)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFXHFLSLUNCLX-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)COC3=CC=CC=C3C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)COC3=CC=CC=C3/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-{2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethoxy}phenyl)acrylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.
Attachment of Phenyl Groups: The phenyl groups are introduced through electrophilic aromatic substitution reactions, often using phenyl halides and a suitable catalyst.
Formation of the Prop-2-enoic Acid Moiety: The final step involves the formation of the prop-2-enoic acid moiety, which can be achieved through the reaction of the intermediate compound with acrylic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Coordination Reactions with Transition Metals
The compound acts as a polydentate ligand, coordinating with transition metals through its oxygen and nitrogen atoms. Studies on structurally analogous ligands demonstrate hexadentate (N₂O₄) binding modes .
| Metal Ion | Reaction Conditions | Coordination Sites | Complex Stability |
|---|---|---|---|
| Cu(II) | Ethanol, RT | Pyrazole carbonyl O, amide O, acrylic acid O | High (log β = 12.3) |
| Ni(II) | Methanol, reflux | Azomethine N, ether O, carboxylate O | Moderate |
| Fe(III) | Aqueous acidic pH | Pyrazole N, amide N, acrylic acid O | pH-dependent |
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Mechanism : The ligand donates electrons from its enolic carbonyl oxygen (pyrazole), amide oxygen, and carboxylate oxygen, forming stable octahedral or square-planar complexes .
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Evidence : IR spectra of complexes show shifts in ν(C=O) (from 1680 cm⁻¹ to 1605–1630 cm⁻¹) and ν(N–H) (from 3280 cm⁻¹ to 3150–3200 cm⁻¹), confirming coordination .
Acid-Base Reactions
The acrylic acid moiety (pKa ≈ 4.5) undergoes deprotonation in basic media, forming a carboxylate anion that participates in ionic interactions or nucleophilic substitutions .
Example Reaction :
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Applications : The carboxylate form enhances solubility in polar solvents, facilitating further functionalization (e.g., esterification).
Hydrolysis Reactions
The amide bond (–NH–CO–) undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products |
|---|---|
| 6M HCl, Δ | Pyrazole-4-amine + Oxoethoxy-phenylacrylic acid |
| 2M NaOH, Δ | Pyrazole-4-ol + Ethylene glycol derivative |
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Kinetics : Hydrolysis rates increase at elevated temperatures (ΔG‡ ≈ 85 kJ/mol).
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Structural Impact : Cleavage disrupts the conjugated π-system, altering UV-Vis absorption profiles (λmax shift from 290 nm to 265 nm) .
Electrophilic Aromatic Substitution
The phenyl and pyrazole rings undergo substitution reactions.
Nitration :
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Regioselectivity : Nitration occurs preferentially at the para position of the pyrazole-attached phenyl group due to electron-donating methyl substituents .
Photochemical [2+2] Cycloaddition
The α,β-unsaturated acrylic acid group participates in UV-light-induced cycloadditions with alkenes:
Example :
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Yield : ~40% in THF at 254 nm.
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Stereochemistry : The (E)-configuration of the acrylic acid favors trans-adduct formation .
Esterification and Amidation
The carboxylic acid group reacts with alcohols or amines:
| Reaction Type | Reagents | Product |
|---|---|---|
| Esterification | MeOH, H⁺ | Methyl ester |
| Amidation | NH₂R, DCC | Amide derivative |
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Catalysis : Sulfuric acid (esterification) or DCC/DMAP (amidation) are effective.
Oxidation-Reduction Reactions
Scientific Research Applications
Analgesic and Anti-inflammatory Activities
Research indicates that derivatives of pyrazolone compounds exhibit potent analgesic and anti-inflammatory effects. For instance, studies have shown that compounds similar to (2E)-3-(2-{2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethoxy}phenyl)acrylic acid can effectively inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. This inhibition leads to reduced pain and inflammation in various experimental models .
Anticancer Properties
The anticancer potential of this compound has been explored through various studies. Pyrazolone derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Antimicrobial Activity
The antimicrobial properties of pyrazolone derivatives are well-documented. Compounds like this compound have demonstrated effectiveness against a variety of bacterial strains. This activity is attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
Case Study 1: Analgesic Efficacy
In a study evaluating the analgesic effects of pyrazolone derivatives, this compound was tested in animal models for pain relief. The results indicated a significant reduction in pain scores compared to control groups, supporting its potential as an effective analgesic agent .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of this compound involved in vitro tests against various cancer cell lines. The results revealed that the compound inhibited cell growth and induced apoptosis in a dose-dependent manner. This suggests that it may serve as a lead compound for developing new anticancer therapies .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (2E)-3-(2-{2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethoxy}phenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of receptors, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2-{2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethoxy}phenyl)acrylic acid: shares similarities with other pyrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound (2E)-3-(2-{2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethoxy}phenyl)acrylic acid is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 462.52 g/mol. The structure includes a pyrazole ring, which is known for its diverse biological properties. The presence of the acrylic acid moiety suggests potential applications in anti-inflammatory and anticancer therapies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 4-aminoantipyrine and various phenolic compounds. The synthetic pathway often includes cyclization and functional group modifications to achieve the desired structure.
Anticancer Properties
Recent studies have demonstrated that compounds containing pyrazole rings exhibit significant anticancer properties. For instance, derivatives of pyrazolone have been shown to inhibit cell proliferation in various cancer cell lines. In vitro assays indicated that the target compound could inhibit the growth of human cancer cells by inducing apoptosis through the activation of caspase pathways .
Anti-inflammatory Effects
The acrylic acid component is associated with anti-inflammatory activity. Research has shown that similar compounds can downregulate pro-inflammatory cytokines in macrophages, suggesting a potential mechanism for reducing inflammation . The inhibition of enzymes such as cyclooxygenase (COX) may also contribute to this effect.
Enzyme Inhibition Studies
The biological evaluation of related compounds has revealed their ability to inhibit alkaline phosphatases (APs) and ecto-nucleotidases. These enzymes are crucial in various physiological processes, including nucleotide metabolism and bone mineralization. The inhibition profiles suggest that the compound could serve as a lead for developing new therapeutic agents targeting these enzymes .
Case Studies
- Cell Line Studies : A study on human colorectal cancer cell lines showed that derivatives of the target compound significantly reduced cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to oxidative stress-induced apoptosis.
- Animal Models : In an animal model of rheumatoid arthritis, administration of the compound resulted in a marked reduction in paw swelling and inflammatory markers compared to control groups. Histological analysis revealed decreased synovial hyperplasia and less infiltration of inflammatory cells .
Data Tables
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (2E)-3-(2-{2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethoxy}phenyl)acrylic acid?
- Methodological Answer : The compound can be synthesized via amide coupling using carbodiimide reagents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base. A typical procedure involves reacting the carboxylic acid derivative (e.g., arylacetic acid) with 4-aminoantipyrine derivatives under controlled conditions (0–5°C, 3 hours). Post-reaction workup includes extraction, washing with saturated NaHCO₃, and crystallization via slow evaporation of methylene chloride .
Q. How is the crystal structure of this compound characterized, and what are the key structural features?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key features include:
- Hydrogen bonding : Planar amide groups form dimers via N–H⋯O interactions (R₂²(10) graph-set motif) .
- Dihedral angles : Steric repulsion rotates the amide group relative to aromatic rings (e.g., 80.7° and 64.8° between dichlorophenyl/pyrazolyl rings) .
- Software like SHELXL is used for refinement, with H atoms placed in calculated positions using riding models .
Q. What spectroscopic techniques are essential for confirming the compound’s identity and purity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm acrylate (δ ~6–8 ppm for vinyl protons) and pyrazolone moieties.
- IR : Peaks at ~1650–1750 cm⁻¹ for carbonyl (amide, ester) groups.
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as unexpected dihedral angles or hydrogen-bonding patterns?
- Methodological Answer :
- Re-refinement : Use SHELXL’s restraints/constraints to adjust torsion angles while maintaining chemical plausibility .
- Computational validation : Compare experimental data with DFT-optimized geometries (e.g., Gaussian or ORCA) to assess steric/electronic contributions to nonplanar conformations .
- Graph-set analysis : Apply Etter’s formalism to hydrogen-bonding networks to identify systematic motifs (e.g., chains vs. dimers) .
Q. What strategies optimize the synthetic yield of this compound, particularly for scale-up in academic settings?
- Methodological Answer :
- Catalyst screening : Test alternatives to EDC·HCl (e.g., DCC or HATU) to improve coupling efficiency .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) with dichloromethane for solubility/reactivity trade-offs.
- Temperature control : Gradual warming post-coupling (e.g., from 0°C to room temperature) to minimize side reactions .
Q. How can computational modeling predict the biological activity of this acrylate-pyrazolone hybrid?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., cyclooxygenase or kinases) based on structural analogs .
- ADMET profiling : SwissADME or pkCSM to predict pharmacokinetics (e.g., logP, bioavailability) .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
